![molecular formula C22H34N4 B14728149 4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine CAS No. 6272-77-1](/img/structure/B14728149.png)
4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine is a complex organic compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structural properties, which make it a valuable subject of study in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine typically involves multiple steps. One common method includes the nucleophilic reaction of 4-hydroxybenzoic acid with terephthaloyl chloride to yield terephthaloyl bis(4-oxybenzoic) acid. This intermediate is then reacted with 1,8-diamino-3,6-dioxaoctane via the Yamazaki method to produce the desired diamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale polycondensation reactions using commercial aromatic dianhydrides. These reactions are typically carried out in polar solvents such as NMP, DMF, and DMSO, under controlled temperature and pressure conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reactions often involve reagents like chlorine (Cl₂) or bromine (Br₂) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions typically result in halogenated derivatives .
科学的研究の応用
4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine has a wide range of scientific research applications:
Medicine: Investigated for its role in drug development, especially in designing compounds with specific biological activities.
作用機序
The mechanism of action of 4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as antibacterial activity or inhibition of specific biochemical pathways .
類似化合物との比較
Similar Compounds
4-amino-N-[2-(diethylamino)ethyl]benzamide: Known for its antibacterial properties and used in similar applications.
4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: Utilized in the synthesis of polyimides with high thermal stability.
Uniqueness
4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine stands out due to its unique combination of amino and diethylamino groups, which confer specific chemical and biological properties. Its versatility in undergoing various chemical reactions and forming complexes with bioactive molecules makes it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
6272-77-1 |
|---|---|
分子式 |
C22H34N4 |
分子量 |
354.5 g/mol |
IUPAC名 |
4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine |
InChI |
InChI=1S/C22H34N4/c1-5-25(6-2)19-13-11-17(21(23)15-19)9-10-18-12-14-20(16-22(18)24)26(7-3)8-4/h11-16H,5-10,23-24H2,1-4H3 |
InChIキー |
MBNOUYQICAVQDM-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)CCC2=C(C=C(C=C2)N(CC)CC)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


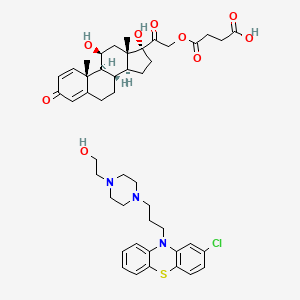
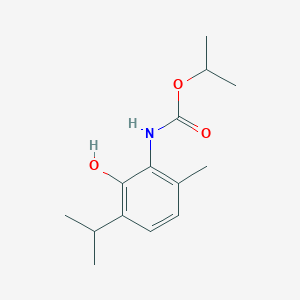
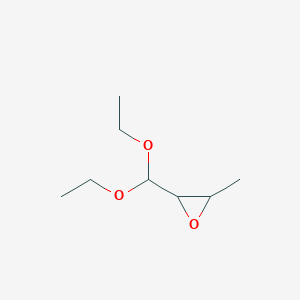
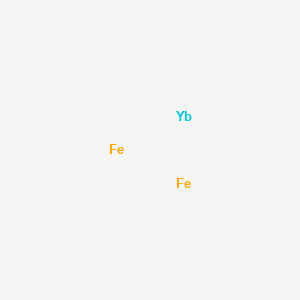
![1-[4-(4-Methylpiperidin-1-yl)-3-(pyrrolidine-1-carbonyl)phenyl]-3-(4-propan-2-ylphenyl)urea](/img/structure/B14728093.png)
![2-Methoxy-4-[1-(methylamino)-2-phenylethyl]phenol](/img/structure/B14728117.png)
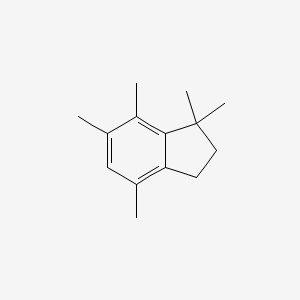

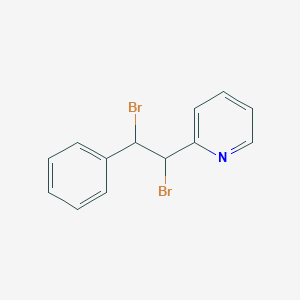
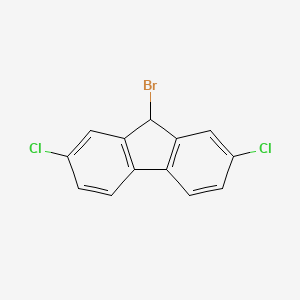
![3-(3,5-Dimethoxyphenyl)-2-{4-[(4-{3-[(3-methoxypropyl)amino]-3-oxopropyl}-3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy]phenyl}-N,N-dimethylprop-2-enamide](/img/structure/B14728137.png)

![Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate](/img/structure/B14728143.png)
![[4-(Acetamidomethyl)phenyl]arsonic acid](/img/structure/B14728156.png)
